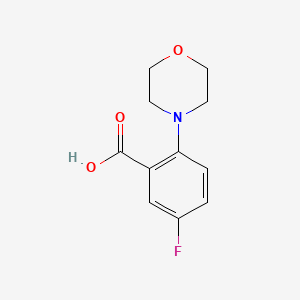

5-Fluoro-2-morpholinobenzoic acid

Description

In the realm of academic and industrial research, the synthesis and exploration of novel organic compounds are pivotal for the advancement of science and technology. Among these, 5-Fluoro-2-morpholinobenzoic acid has emerged as a compound of interest, primarily due to the synergistic effects of its constituent chemical groups. The presence of a fluorine atom, a benzoic acid moiety, and a morpholine (B109124) ring within a single molecule provides a versatile platform for chemical modifications and the development of new therapeutic agents and functional materials.

Fluoro-benzoic acid derivatives represent a significant class of compounds in medicinal chemistry. lookchem.com The introduction of fluorine atoms into a benzoic acid molecule can profoundly alter its physical, chemical, and biological properties. lookchem.com This is attributed to the high electronegativity and small size of the fluorine atom, which can influence factors such as the acidity of the carboxyl group, metabolic stability, and the binding affinity of the molecule to biological targets. kaibangchem.comchemimpex.com

These fluorinated derivatives are frequently utilized as key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and treatments for atherosclerosis. kaibangchem.comontosight.ai For instance, 5-Fluoro-2-methylbenzoic acid is a precursor in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. ossila.com The strategic placement of fluorine on the benzene (B151609) ring is a common tactic in drug design to enhance the efficacy and pharmacokinetic profile of a drug candidate. rsc.org Research has also explored the use of fluorobenzoic acids in creating co-formers to improve the solubility and permeability of drugs with poor bioavailability. rsc.org

The morpholine ring is a six-membered heterocyclic amine that is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug molecules is a widely used strategy to improve various properties. nih.govbiosynce.com The presence of both an ether oxygen and a secondary amine gives morpholine a unique set of characteristics. biosynce.com The nitrogen atom can act as a base, while the oxygen atom can participate in hydrogen bonding, allowing for diverse interactions with biological targets. biosynce.comacs.org

From a drug development perspective, the morpholine moiety is often introduced to enhance a compound's aqueous solubility, which is a critical factor for drug absorption and distribution in the body. researchgate.netbiosynce.com It can also improve a molecule's metabolic stability, leading to a longer duration of action. nih.govnih.gov Furthermore, the morpholine ring can serve as a versatile synthetic handle, allowing for the facile introduction of various substituents to fine-tune the biological activity and selectivity of a drug. nih.govbiosynce.com This has led to its presence in a wide range of approved drugs and experimental therapeutics targeting conditions such as cancer, inflammation, and central nervous system disorders. acs.orgnih.govontosight.ai

A plausible synthetic route could begin with 3-fluorobenzoic acid. chemicalbook.com Nitration of 3-fluorobenzoic acid would yield 5-fluoro-2-nitrobenzoic acid. chemicalbook.comgoogle.com This step is a standard electrophilic aromatic substitution reaction. Following the nitration, the nitro group can be reduced to an amino group, forming 2-amino-5-fluorobenzoic acid. Subsequently, the amino group can be reacted with a suitable reagent to introduce the morpholine ring, a process known as N-arylation. This final step would yield the target compound, this compound. The progress of such reactions is typically monitored using techniques like thin-layer chromatography (TLC). globalscientificjournal.com

Early research involving similar structures would have focused on optimizing each of these synthetic steps and characterizing the resulting products using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their chemical structure. chemicalbook.comchemicalbook.com

Current research interest in this compound and its derivatives is primarily centered on their potential as building blocks for novel therapeutic agents. The compound serves as a versatile intermediate for the synthesis of molecules with a range of biological activities.

For example, derivatives of fluorinated benzoic acids are being investigated for their potential in cancer therapy. researchgate.net The synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which showed cytotoxic activity against human lung carcinoma cells, highlights the utility of fluorinated scaffolds in developing new anticancer compounds. researchgate.net Similarly, 3-arylisoquinolinones synthesized from 5-fluoro-2-methylbenzoic acid have demonstrated antiproliferative activity by interfering with microtubule polymerization in cancer cells. ossila.com

In the field of antiviral research, fluorinated benzoic acid derivatives have been used to design inhibitors of viral enzymes. As mentioned earlier, benzamides derived from 5-fluoro-2-methylbenzoic acid have been explored as inhibitors of HIV-1 integrase. ossila.com Furthermore, the core structure of this compound is being explored in the development of agents targeting other diseases. For instance, related fluorobenzoic acid derivatives have been used in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.comglobalscientificjournal.com The ability to modify the carboxylic acid and the morpholine ring allows for the creation of a library of compounds for screening against various biological targets.

Data Tables

Table 1: Properties of Related Fluoro-Benzoic Acid Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.11 | 184 |

| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |

| 2-Fluoro-5-methylbenzoic acid | 321-12-0 | C₈H₇FO₂ | 154.14 | - |

| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | C₇H₄FNO₄ | 185.11 | 118-120 |

| 5-Bromo-2-fluorobenzoic acid | 146328-85-0 | C₇H₄BrFO₂ | 219.01 | 145 |

| 5-Fluoro-2-mercaptobenzoic acid | 120121-07-5 | C₇H₅FO₂S | 172.18 | 137-142 |

| 2-Amino-3-fluorobenzoic acid | 825-05-8 | C₇H₆FNO₂ | 155.13 | 182-184 |

Data sourced from multiple chemical suppliers and databases. ossila.comchemicalbook.comwikipedia.orgchemicalbook.comorgsyn.orgbiosynth.comnih.gov

Table 2: Summary of Research Applications for Related Compounds

| Compound/Derivative Class | Research Area | Key Findings |

| 5-Fluoro-2-methylbenzoic acid derivatives | Antiviral (HIV) | Serve as intermediates for HIV-1 integrase inhibitors. ossila.com |

| 5-Fluoro-2-methylbenzoic acid derivatives | Anticancer | Used to synthesize 3-arylisoquinolinones that show antiproliferative activity. ossila.com |

| Benzoxazoles from fluorinated precursors | Anticancer | Some derivatives show selective cytotoxicity against lung cancer cells. researchgate.net |

| 4-Fluorobenzoic acid hydrazones | Antimicrobial | Evaluated as potential antimicrobial agents. globalscientificjournal.com |

| Pyrimidinone derivatives from 2-fluoro-5-methylbenzoic acid | Pain Management | Used to synthesize inhibitors of adenylyl cyclase 1 for chronic pain treatment. ossila.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAOSSZZNGQFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatives, Analogs, and Structure Activity Relationship Sar Studies Centered on the 5 Fluoro 2 Morpholinobenzoic Acid Scaffold

Design and Synthesis of Novel 5-Fluoro-2-morpholinobenzoic Acid Analogs

The synthetic exploration of the this compound scaffold is a testament to the intricate process of rational drug design. Researchers have systematically modified each component of the molecule to probe its contribution to biological activity and to optimize its pharmacological profile.

Benzoic Acid Ring Modifications

Modifications to the benzoic acid ring of the this compound scaffold are crucial for fine-tuning electronic properties, lipophilicity, and interaction with target proteins. The introduction of the fluorine atom at the 5-position is a strategic choice, as fluorine's high electronegativity can significantly alter the acidity of the carboxylic acid group and influence binding affinity. nih.gov The synthesis of such analogs often involves the nitration of a precursor like 5-fluoro-2-methylbenzoic acid, followed by further chemical transformations. google.com

Various synthetic routes are employed to create diverse analogs. For instance, the preparation of 5-fluoro-2-nitrobenzoic acid can be achieved through the nitration of 3-fluorobenzoic acid. chemicalbook.comgoogle.com Additionally, methods for producing 2-amino-5-fluorobenzoic acid, a potential precursor, have been developed, starting from materials like 4-fluoroaniline. globalscientificjournal.com The strategic placement of different substituents on the benzoic acid ring allows for a systematic investigation of their impact on biological activity.

Morpholine (B109124) Ring Substitutions and Fusions

The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and biological activity. researchgate.netnih.gov In the context of the this compound scaffold, modifications to the morpholine ring can significantly impact target engagement. The nitrogen atom within the morpholine ring is often crucial for forming key interactions with biological targets. nih.gov

The synthesis of analogs with substituted or fused morpholine rings allows for the exploration of the steric and electronic requirements of the binding pocket. For example, replacing the morpholine with a tetrahydropyran (B127337) (THP) moiety in related scaffolds has been shown to result in a significant loss of inhibitory activity, underscoring the critical role of the morpholine nitrogen. nih.gov

Linker and Side Chain Variations

The introduction of linkers and side chains to the this compound core provides an avenue for accessing additional binding interactions and optimizing pharmacokinetic properties. For instance, in related 2-morpholinobenzoic acid derivatives, the addition of a 5-N-benzylamino substituent has been identified as a key pharmacophoric element. nih.gov

The synthesis of these variations often involves coupling reactions to the benzoic acid ring. The nature of the linker and the substituents on the appended side chains can be systematically varied to probe the topology of the target's binding site.

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, these investigations provide critical insights into the roles of its constituent parts.

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. nih.govnih.govrsc.org The fluorine atom at the 5-position of the 2-morpholinobenzoic acid scaffold can influence the molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov Its strong electron-withdrawing nature can enhance interactions with the target protein and block metabolic pathways that could otherwise inactivate the compound. nih.gov

The specific impact of the 5-fluoro substituent is target-dependent. For example, in a series of 2-morpholino-5-N-benzylamino benzoic acid derivatives targeting phosphatidylcholine-specific phospholipase C (PC-PLC), while the direct impact of a 5-fluoro group was not explicitly detailed, the electronic nature of substituents on the benzyl (B1604629) ring was shown to be critical for activity. nih.gov

Contribution of the Morpholine Ring to Target Binding

The morpholine ring is not merely a passive solubilizing group; it often plays an active role in target binding. researchgate.net The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the entire ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with the target. researchgate.netnih.gov

In studies of 2-morpholinobenzoic acid-based inhibitors, the morpholinyl nitrogen was found to be essential for inhibitory activity against PC-PLC. nih.gov Analogs where the morpholine was replaced by a tetrahydropyran ring, which lacks the nitrogen atom, showed a dramatic decrease in potency, confirming the crucial role of the morpholine nitrogen in the pharmacophore. nih.gov

The following table summarizes the structure-activity relationship of a series of 2-morpholino-5-N-benzylamino benzoic acid hydroxamic acid analogs against the HCT116 cancer cell line, highlighting the impact of substitutions on the benzyl ring.

| Compound | R Group (Substitution on Benzyl Ring) | Cell Viability (%) in HCT116 Cells |

|---|---|---|

| 12a | H | ~80 |

| 12j | 4-Bromo | 18.1 ± 5.6 |

| - | Bromo-substituted analogs (general) | 21.8 - 30 |

Data adapted from a study on 2-morpholinobenzoic acid derivatives as antiproliferative agents. nih.gov

Influence of Carboxylic Acid Derivatization on Pharmacological Profile

The carboxylic acid moiety of the 2-morpholinobenzoic acid core is a critical functional group that significantly influences the molecule's pharmacological profile. Molecular modeling studies have indicated that this group plays a crucial role in the mechanism of action for certain targets. researchgate.net For instance, in the context of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibition, the carboxylic acid is believed to be a key interaction point, potentially chelating to catalytic zinc ions within the enzyme's active site. researchgate.net

Modification of this carboxylic acid group is a common strategy to refine a compound's properties. One such modification is the conversion to a hydroxamic acid. Research into 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors has explored this change. While both the carboxylic acid and hydroxamic acid derivatives show activity, their potencies can differ. For example, when the morpholine ring was replaced by a tetrahydropyran (THP) moiety, the resulting THP-hydroxamic acid showed a 2.5-fold decrease in inhibitory potency against PC-PLC compared to its corresponding morpholine analog. nih.gov This suggests that the interplay between the acidic function and other parts of the scaffold is delicate and crucial for optimal biological activity.

The derivatization of carboxylic acids is a fundamental technique in drug discovery, often aimed at improving characteristics like cell permeability or oral bioavailability. thermofisher.comnih.gov Esterification or amidation can convert the acidic group into a prodrug form, which may be cleaved in vivo to release the active carboxylic acid.

Table 1: Effect of Carboxylic Acid and Heterocycle Modification on PC-PLC Inhibition

| Compound Series | Key Structural Features | Relative PC-PLC Inhibitory Activity | Reference |

| Morpholine Series | 2-morpholino, 1-carboxylic acid | Strong Inhibition | nih.gov |

| THP Series | 2-tetrahydropyranyl, 1-carboxylic acid | Full loss of inhibitory activity | nih.gov |

| THP-Hydroxamic Acid | 2-tetrahydropyranyl, 1-hydroxamic acid | 2.5-fold decrease in potency vs. morpholine analog | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov Scaffold hopping is a more drastic form of this, where the central core or framework of a molecule is replaced with a structurally different scaffold, while aiming to maintain the original orientation of key binding groups. researchgate.netnih.gov

These strategies have been applied to the 2-morpholinobenzoic acid scaffold to probe the importance of its core structure. In one study, the morpholine ring was replaced by a tetrahydropyran (THP) ring—a bioisosteric replacement intended to explore the role of the morpholinyl nitrogen. nih.gov The results were definitive; the THP derivatives were found to be significantly poorer inhibitors of PC-PLC compared to their morpholine counterparts. nih.gov The carboxylic acid derivative containing the THP moiety led to a complete loss of inhibitory activity. nih.gov This finding strongly suggests that the morpholinyl nitrogen is an essential feature for inhibitory activity against PC-PLC, and its removal is detrimental. nih.gov

This highlights how scaffold hopping and bioisosteric replacement serve as critical tools for elucidating the pharmacophore—the essential set of steric and electronic features required for optimal interactions with a specific biological target.

Table 2: Comparison of Morpholine vs. Tetrahydropyran (THP) Analogs

| Scaffold Type | Bioisosteric Change | Impact on PC-PLC Inhibition | Reference |

| 2-Morpholinobenzoic acid | N/A (Parent Scaffold) | Potent Inhibitor | nih.gov |

| 2-Tetrahydropyranylbenzoic acid | Morpholine → Tetrahydropyran | Loss of Activity | nih.gov |

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides invaluable tools for understanding and predicting the structure-activity relationships of drug candidates, saving significant time and resources in the drug discovery process. nih.gov Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to rationalize observed biological data and guide the design of more potent and selective compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov By simulating the interaction between a ligand and a receptor's binding site, docking can help elucidate the mechanism of action and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comjapsonline.com

For the 2-morpholinobenzoic acid class of molecules, molecular modeling has been instrumental. Studies have suggested that a primary binding interaction for PC-PLC inhibition involves the chelation of the carboxylic acid group to catalytic Zn²⁺ ions present in the enzyme's active site. researchgate.net This type of analysis allows researchers to visualize how a compound fits within its target and explains why certain functional groups, like the carboxylic acid and the morpholine nitrogen, are essential for activity. nih.gov The process typically involves preparing a protein structure and using software like AutoDock to explore various ligand conformations within the binding pocket, scoring them based on predicted binding energy. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) is a mathematical approach that aims to build a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are equations that relate variations in a molecule's physicochemical properties—represented by numerical values called descriptors—to changes in their observed activity. nih.gov

These models can be developed using various statistical methods, including Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN). nih.gov While specific QSAR studies focused solely on this compound derivatives were not found in the reviewed literature, this methodology represents a powerful next step in the exploration of this scaffold. By developing a robust QSAR model for this chemical series, researchers could predict the biological activity of new, yet-to-be-synthesized derivatives. This predictive capability helps prioritize the synthesis of compounds that are most likely to have high potency, thereby streamlining the drug discovery and optimization process. nih.gov

Pharmacological and Biological Activities Associated with 5 Fluoro 2 Morpholinobenzoic Acid and Its Derivatives

Modulatory Effects on Enzyme Systems

The unique structural features of 5-Fluoro-2-morpholinobenzoic acid, including the fluorine atom and the morpholine (B109124) ring, contribute to its diverse biological activities. These activities are primarily centered on the inhibition of various enzymes, which are detailed in the following subsections.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole, a structurally related compound to this compound, have been synthesized and evaluated as potential inhibitors of α-glucosidase. nih.govnih.govnih.gov α-Glucosidase inhibitors are known to hinder the digestion of carbohydrates, thereby lessening their impact on blood glucose levels. nih.govnih.govnih.gov A study on a series of 5-fluoro-2-oxindole derivatives demonstrated that many of these compounds exhibited potent inhibitory activity against α-glucosidase. nih.govnih.govnih.gov

Notably, compounds 3d, 3f, and 3i from this series showed significantly higher inhibitory activity than the reference drug, acarbose. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds were found to be 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively. nih.govnih.gov These values indicate an inhibitory potency that is approximately 10 to 15 times greater than that of acarbose, which has an IC₅₀ of 569.43 ± 43.72 μM. nih.govnih.gov Further investigation into the kinetics of this inhibition revealed that compounds 3d, 3f, and 3i act as reversible and mixed-type inhibitors of α-glucosidase. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

Staphylococcus aureus Sortase A Inhibition

Research has led to the discovery of a new class of small-molecule inhibitors targeting Staphylococcus aureus Sortase A, an enzyme crucial for the virulence of this pathogenic bacterium. While a direct derivative of this compound was not the primary focus, the study provides insights into related structures. The investigation identified micromolar inhibitors of the enzyme through a Fluorescence Resonance Energy Transfer (FRET) assay. Preliminary structure-activity relationship (SAR) studies have resulted in the identification of inhibitors with enhanced activity.

Glycine Transporter 1 (GlyT1) Modulation

The Glycine Transporter 1 (GlyT1) has been identified as a significant target for therapeutic intervention, particularly in the context of schizophrenia. A class of GlyT1 inhibitors based on a 2-alkoxy-5-methylsulfonebenzoylpiperazine scaffold has been optimized to enhance selectivity and brain penetration. nih.gov This research culminated in the discovery of compound 10a (RG1678) , which has shown promise in clinical trials. nih.gov Although not a direct derivative, the structure of RG1678, [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, contains a fluorinated pyridine (B92270) ring and a piperazine (B1678402) moiety, highlighting the potential importance of such features in GlyT1 inhibition. nih.gov

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a recognized therapeutic target in the field of oncology due to its role in immune suppression. nih.gov In the pursuit of novel IDO1 inhibitors, four series of compounds were designed and synthesized to explore their structure-activity relationships. nih.gov These series were developed around core scaffolds of tryptophan and phenylimidazole, which are known to fit into the active site of IDO1. nih.gov The design strategy also considered the binding of various exogenous ligands to the heme iron within the active site of the enzyme. nih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cancer cell signaling pathways related to proliferation, viability, and motility. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as FAK inhibitors. nih.gov Among these, the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant activity against both FAK and hepatocellular carcinoma cell lines. nih.gov

One compound in particular, 2-((2-((3-(Acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide (16c) , was selected for further investigation due to its potent activity. nih.gov In vivo studies showed that this compound could significantly inhibit tumor growth without adversely affecting the body weight of the animal models. nih.gov Phosphoantibody array analyses suggested that the mechanism of action involves the inhibition of the FAK signaling cascade, leading to a decrease in the malignant proliferation of cancer cells. nih.gov

Dihydroorotase (DHOase) Interactions

Currently, there is a lack of available scientific literature describing the direct interaction between this compound or its derivatives and the enzyme Dihydroorotase (DHOase).

Anti-Cancer and Cytostatic Activities

The search for novel therapeutic agents to combat cancer is a continuous endeavor in medicinal chemistry. Derivatives of this compound have emerged as a promising scaffold, exhibiting a range of anti-cancer and cytostatic activities. These activities are primarily attributed to their ability to interfere with critical cellular processes such as microtubule dynamics and programmed cell death, as well as to modulate key signaling pathways involved in cancer cell proliferation.

Tubulin Polymerization Inhibition and Microtubule Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Consequently, they represent a key target for anti-cancer drug development. Certain benzoic acid derivatives have been identified as inhibitors of tubulin polymerization. For instance, a nitrobenzoate molecule, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), has been shown to inhibit tubulin polymerization in cell-free assays. cytoskeleton.com This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.

Similarly, other small molecules have been shown to interfere with microtubule assembly. researchgate.net Molecular modeling studies suggest that some of these inhibitors bind to the colchicine (B1669291) binding site on β-tubulin, a well-known mechanism for tubulin polymerization inhibitors. nih.gov The disruption of microtubule dynamics by these compounds triggers a mitotic blockage, a hallmark of anti-mitotic cancer drugs. researchgate.net Plinabulin, another tubulin polymerization inhibitor, has demonstrated efficacy in KRAS-driven cancer models, suggesting that this mechanism of action can be effective against specific cancer subtypes. nih.gov

Table 1: Examples of Tubulin Polymerization Inhibitors and their Effects

| Compound/Derivative | Mechanism of Action | Observed Effects |

|---|---|---|

| 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046) | Inhibits tubulin polymerization cytoskeleton.com | Antitumor activity, overcomes multidrug resistance cytoskeleton.com |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Interferes with microtubule assembly researchgate.net | Mitotic arrest, multi-nucleation, unsegregated chromosomes researchgate.net |

| Plinabulin | Inhibits tubulin polymerization nih.gov | Disrupts endosomal recycling, inhibits KRAS signaling nih.gov |

| Dihalogenated chalcones | Inhibit tubulin polymerization nih.gov | Cytotoxic activity in various cancer cell lines nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Several studies have demonstrated that derivatives related to the this compound scaffold can trigger apoptosis in various cancer cell lines.

For example, the well-known chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) has been shown to induce apoptosis in oral and colon cancer cells. nih.govnih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov In colon cancer cell lines, 5-FU-induced apoptosis is associated with the modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. nih.gov Specifically, an increased expression of pro-apoptotic proteins like Bax and Bak has been observed. nih.gov

Fluoroquinolone derivatives have also been reported to induce apoptotic cell death in a variety of tumor cell lines, including breast and bladder cancer. mdpi.com This induction of apoptosis is often accompanied by cell cycle arrest, primarily in the S and G2/M phases. mdpi.com

Table 2: Induction of Apoptosis by Related Compounds

| Compound/Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 5-fluorouracil (5-FU) | Oral squamous cell carcinoma nih.gov | Induces apoptosis, likely through a caspase-dependent pathway nih.gov |

| 5-fluorouracil (5-FU) | Human colon cancer nih.gov | Modulates Bcl-2 family proteins, increases Bax and Bak expression nih.gov |

| Fluoroquinolone derivatives | Breast and bladder cancer mdpi.com | Induce apoptotic cell death and cell cycle arrest mdpi.com |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | HeLa cervical cancer researchgate.net | Induces mitochondrial-dependent apoptosis, release of cytochrome c, and caspase activation researchgate.net |

Antiproliferative Effects of 3-Arylisoquinolinone Derivatives

The 3-arylisoquinolinone core structure is another important pharmacophore that has been investigated for its anti-cancer properties. Research into the structure-activity relationship of these derivatives has led to the synthesis of compounds with significant antiproliferative activity against various human cancer cell lines. nih.gov

Systematic modifications of the 3-arylisoquinolinone scaffold have yielded a series of substituted compounds that have been tested for their in vitro antitumor activity. nih.gov These studies help in understanding the chemical features necessary for potent antiproliferative effects. Similarly, the synthesis of substituted 4-(5-arylthiophen-2-yl)benzamidines has resulted in compounds with promising submicromolar antiproliferative activities against a panel of 60 human cell lines. nih.gov

Selective Estrogen Receptor Downregulation (via related scaffolds)

The estrogen receptor (ER) plays a critical role in the development and progression of a significant percentage of breast cancers. nih.gov Selective estrogen receptor downregulators (SERDs) are a class of therapeutic agents that bind to the ER and promote its degradation, thereby ablating ER signaling. nih.govnih.govrsc.org

While not directly derivatives of this compound, medicinal chemistry efforts have utilized related scaffolds, such as the 6-OH-benzothiophene core found in SERMs like raloxifene, to design novel SERDs. nih.gov These efforts have led to the development of potent ERα downregulators with IC50 values in the nanomolar range. nih.gov The design of these molecules often involves replacing the basic side chain of a SERM with an acrylate (B77674) side chain and introducing a ketone linker to create a SERD. nih.gov This approach highlights the potential for scaffold hopping and the adaptation of known pharmacophores to develop new therapeutic agents.

Anti-Infective and Antiviral Potential

Beyond their anti-cancer properties, derivatives of related chemical scaffolds have shown promise in combating infectious diseases, particularly viral infections.

RSV Inhibitory Activity

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, especially in young children and the elderly. There is a significant need for effective antiviral therapies against RSV. Research has identified several classes of small molecules with potent anti-RSV activity.

For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent RSV inhibitors. nih.gov These compounds were found to suppress viral replication and also inhibit RSV-induced inflammatory responses by modulating IRF3 and NF-κB activation. nih.gov

In another study, N-containing (-)-borneol (B1667373) esters, including morpholine derivatives, were discovered to be potent RSV fusion inhibitors. nih.gov These compounds are believed to act by interacting with the viral F protein, which is essential for the fusion of the viral and host cell membranes, thereby preventing viral entry into the host cell. nih.gov

Table 3: Compounds with RSV Inhibitory Activity

| Compound Class/Derivative | Proposed Mechanism of Action | Key Findings |

|---|---|---|

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Inhibition of viral replication and inflammatory responses nih.gov | Suppress RSV-induced IRF3 and NF-κB activation nih.gov |

| N-containing (-)-borneol esters (including morpholine derivatives) | RSV fusion inhibition, interaction with viral F protein nih.gov | Prevent viral entry into host cells nih.gov |

HIV-1 Integrase Inhibition

Derivatives of this compound have been investigated as potential inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.govossila.com HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.gov Inhibiting this enzyme effectively halts viral replication, making it an attractive target for antiretroviral therapy. nih.gov

Research has led to the synthesis and evaluation of various compounds derived from fluorinated benzoic acids, demonstrating their potential as anti-HIV agents. For instance, a series of 5-fluoroquinolone-3-carboxylic acids showed anti-HIV activity, with some compounds exhibiting potent inhibition against both wild-type and mutant strains of the virus. nih.gov The fluorine atom at the C-5 position is a key feature of these inhibitors. nih.gov While not directly this compound, this highlights the utility of the fluorinated benzoic acid core in designing HIV-1 integrase inhibitors. The general principle involves designing molecules that can effectively bind to the active site of the integrase enzyme, often through chelation with essential metal ions, thereby blocking its function. nih.gov The development of such inhibitors is a significant area of focus in the ongoing effort to create more effective HIV treatments. nih.govyoutube.com

Antimicrobial and Antifungal Properties (via pyrimidine (B1678525) scaffolds)

The morpholine moiety, a key component of this compound, is frequently incorporated into various heterocyclic structures to enhance their biological activities. researchgate.net When integrated into pyrimidine scaffolds, derivatives have demonstrated notable antimicrobial and antifungal properties. mdpi.comnih.gov Pyrimidine derivatives are of significant interest due to their diverse pharmacological activities, which also include anticancer and anti-inflammatory effects. mdpi.comnih.gov

The antimicrobial and antifungal efficacy of these compounds is often evaluated by their ability to inhibit the growth of various pathogens. For example, novel pyrimidine derivatives have been synthesized and tested against a range of bacteria and fungi, with some showing significant activity. mdpi.comnih.gov The structure-activity relationship (SAR) studies of these compounds help in understanding how different substitutions on the pyrimidine ring influence their biological potency. The introduction of a morpholine unit into fused heterocyclic molecules is a strategy employed to improve the drug-like properties of new biologically active candidates. researchgate.net

Below is a table summarizing the antifungal activity of selected pyrimidine derivatives against various phytopathogenic fungi.

| Compound | Botrytis cinerea | Phomopsis sp. | Botryosphaeria dothidea |

| 5f | - | 100% | - |

| 5o | - | 100% | - |

| Pyrimethanil (Control) | - | 85.1% | - |

Data sourced from a study on pyrimidine derivatives containing an amide moiety, indicating the percentage of inhibition. frontiersin.org Note: "-" indicates data not provided in the source.

Other Pharmacological Explorations

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis. nih.govnih.gov Modulators of this receptor, both positive (calcimimetics) and negative (calcilytics), have therapeutic potential. nih.gov While direct studies on this compound as a CaSR modulator are not extensively documented, the broader class of aromatic compounds has been a source of CaSR modulators.

Positive allosteric modulators (PAMs) of the CaSR, such as cinacalcet, enhance the receptor's sensitivity to calcium. nih.gov Research into novel CaSR PAMs has explored various chemical scaffolds. For instance, AC265347, a benzothiazole (B30560) derivative, is a known ago-PAM of the CaSR. mdpi.com The exploration of structurally diverse small molecules continues in the quest for new modulators with improved pharmacological profiles, including those with biased signaling that may offer therapeutic advantages. nih.gov

Derivatives of benzoic acid have been explored for their anti-inflammatory properties. google.comnih.gov The core structure of benzoic acid can be modified to create compounds that inhibit inflammatory pathways. For instance, certain benzoic acid derivatives have shown efficacy in standard assays for anti-inflammatory activity, such as reducing the inflammatory response in the carrageenan-induced rat paw edema model. google.com The morpholine moiety itself is also associated with anti-inflammatory activity. researchgate.net

The combination of a benzoic acid scaffold with a morpholine ring, as seen in this compound, suggests a potential for anti-inflammatory applications. The development of novel anti-inflammatory agents often involves the synthesis and screening of compounds with diverse structural features to identify those with potent activity and favorable safety profiles. nih.gov

The potential relevance of compounds like this compound and its derivatives in the context of neurodegenerative diseases is an emerging area of interest. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by complex pathological processes, including neuroinflammation and oxidative stress. nih.govmdpi.comnih.gov

Flavonoids, which are polyphenolic compounds found in plants, have been extensively studied for their neuroprotective effects. nih.govmdpi.comnih.govmdpi.com These effects are attributed to their antioxidant, anti-inflammatory, and signaling pathway-modulating properties. mdpi.comnih.gov While not a flavonoid itself, the structural components of this compound, particularly the aromatic ring and the potential for various substitutions, align with the chemical features of some molecules investigated for neuroprotective activities. The development of novel therapeutic agents for neurodegenerative diseases often involves screening diverse chemical libraries for compounds that can mitigate the underlying pathological mechanisms.

Advanced Applications and Future Research Directions of 5 Fluoro 2 Morpholinobenzoic Acid

Utilization in Prodrug Design and Bioorthogonal Activation Systems

5-Fluoro-2-morpholinobenzoic acid is a molecule with significant potential in the sophisticated field of drug delivery, particularly in the design of prodrugs and the implementation of bioorthogonal activation systems. Its chemical structure, featuring a carboxylic acid group, a fluorine atom, and a morpholine (B109124) moiety, offers a versatile platform for the development of therapeutics with enhanced efficacy and reduced side effects.

Masking of Bioactive Functional Groups

A key strategy in prodrug design is the temporary masking of a drug's bioactive functional groups to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group of this compound can be chemically modified to mask the activity of a parent drug. This is particularly useful for drugs that may have poor solubility, are rapidly metabolized, or cause irritation at the site of administration.

For instance, the carboxylic acid can be converted into an ester or an amide, linking it to a parent drug. These linkages are designed to be stable in the general circulation but can be cleaved by specific enzymes or physiological conditions at the target site, thereby releasing the active drug. This approach can be used to improve the oral bioavailability of a drug by increasing its lipophilicity for better absorption through the intestinal wall.

Spatially and Temporally Controlled Drug Release

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This concept is revolutionary for drug delivery, allowing for the precise control of where and when a drug is activated. This compound can serve as a component in bioorthogonal activation systems.

One such strategy involves attaching a "bioorthogonal handle" to a prodrug derived from this compound. This handle remains inert until a specific, externally administered reagent is introduced. This triggers a bioorthogonal reaction that cleaves the masking group and releases the active drug only at the desired location and time. This level of control is highly desirable in therapies like chemotherapy, where it is crucial to minimize damage to healthy tissues. For example, a prodrug could be designed to be activated by a catalyst that is targeted to a tumor, ensuring that the cytotoxic agent is released only in the cancerous tissue.

Role as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The identification and utilization of such scaffolds can significantly accelerate the drug discovery process. The this compound structure can be considered a privileged scaffold due to the advantageous properties conferred by its constituent parts: the fluorinated benzoic acid and the morpholine ring.

The morpholine ring is a common feature in many approved drugs and is known to improve aqueous solubility and metabolic stability, which are desirable pharmacokinetic properties. nih.gov Its presence can also contribute to favorable interactions with biological targets. The fluorinated benzoic acid core also offers several benefits. The fluorine atom can enhance binding affinity to target proteins through various non-covalent interactions and can also block metabolic pathways, thereby increasing the drug's half-life. Aromatic rings are fundamental components of many drugs, providing a rigid framework for the presentation of functional groups that interact with biological macromolecules.

The combination of these features in this compound makes it an attractive starting point for the synthesis of compound libraries for screening against a wide range of biological targets. By modifying the substituents on the aromatic ring or the morpholine moiety, a diverse set of molecules can be generated, increasing the probability of discovering new therapeutic agents.

| Feature | Contribution to Privileged Scaffold Status |

| Morpholine Ring | Improves aqueous solubility, enhances metabolic stability, and provides favorable interactions with biological targets. nih.gov |

| Fluorine Atom | Enhances binding affinity and can block metabolic pathways, increasing the drug's half-life. |

| Benzoic Acid Core | Provides a rigid framework for the optimal orientation of functional groups for target interaction. |

Structural Biology and Crystallographic Studies

Understanding the three-dimensional structure of a drug molecule bound to its biological target is fundamental for rational drug design. Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into these interactions.

Co-crystallization with Target Proteins

Co-crystallization is a technique where a target protein and a ligand (in this case, a derivative of this compound) are crystallized together to form a complex. The resulting crystal is then analyzed using X-ray diffraction to determine the three-dimensional structure of the protein-ligand complex. This provides a detailed picture of how the ligand binds to the protein's active site. nih.gov

While specific co-crystallization data for this compound with a target protein is not publicly available, the principles of this technique are broadly applicable. For example, the crystal structure of the anticancer drug 5-fluorouracil (B62378) in complex with its target proteins has provided invaluable information for the development of new and improved cancer therapies. mdpi.comnih.gov Similarly, obtaining the crystal structure of a this compound derivative bound to its target would be a significant step in optimizing its therapeutic potential.

Elucidation of Binding Modes and Interactions

Once a high-resolution crystal structure is obtained, the binding mode of the ligand can be analyzed in detail. This involves identifying the specific amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

The fluorine atom in this compound can play a crucial role in these interactions. Fluorine is highly electronegative and can participate in hydrogen bonding and other electrostatic interactions. Furthermore, the use of fluorine-labeled compounds in NMR spectroscopy (¹⁹F NMR) is a powerful tool for studying protein-ligand interactions in solution. nih.gov This technique is particularly sensitive to changes in the local environment of the fluorine atom upon binding to a protein, providing information on binding affinity and the conformational changes that may occur. nih.govbeilstein-journals.org

By understanding the precise binding mode, medicinal chemists can make rational modifications to the structure of this compound to improve its affinity and selectivity for the target, leading to the development of more potent and safer drugs.

Patent Landscape and Intellectual Property Implications

The intellectual property landscape for this compound is primarily characterized by its use as a crucial intermediate in the synthesis of novel therapeutic agents. While patents specifically claiming this compound as a final product are not the main focus, its appearance in the patent literature highlights its significance as a building block in drug discovery and development.

A notable example is the international patent application WO2017015449A1, which describes the synthesis of benzodiazepine derivatives as inhibitors of the respiratory syncytial virus (RSV). google.com In this patent, this compound is utilized as a key reactant in the formation of the final active compounds. google.com The morpholine and fluorinated benzoic acid moieties are integral to the structure of the claimed benzodiazepine derivatives, suggesting their importance for the desired biological activity against RSV. The claims in this patent cover the final compounds and their use in treating RSV infections, thereby indirectly protecting the novel application of this compound in this therapeutic area.

The broader patent landscape for related structures, particularly those involving morpholine and fluorinated aromatic rings, indicates a strong and continuing interest in these scaffolds within medicinal chemistry. researchgate.netnih.gove3s-conferences.org The morpholine ring is often employed to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.gove3s-conferences.org The inclusion of a fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles. researchgate.net Consequently, the combination of these structural features in this compound makes it an attractive starting material for generating new chemical entities with therapeutic potential across various disease areas.

The intellectual property implications for researchers and pharmaceutical companies working with this compound are significant. While the compound itself may be readily available, its novel derivatives and their specific therapeutic applications are patentable. This creates opportunities for innovation in designing and synthesizing new drugs that incorporate this scaffold. The existing patents, such as the one for RSV inhibitors, also define the freedom to operate and highlight areas where new inventions may be possible. Future patents involving this acid are likely to focus on its incorporation into compounds targeting a wide range of biological targets, driven by the advantageous properties conferred by the fluoro and morpholino groups.

| Patent ID | Assignee | Therapeutic Area | Role of this compound |

| WO2017015449A1 | Enanta Pharmaceuticals, Inc. | Antiviral (RSV Inhibitors) | Key intermediate in the synthesis of benzodiazepine derivatives. google.com |

Emerging Research Avenues and Therapeutic Horizons

This compound is increasingly being recognized as a versatile scaffold for the development of novel therapeutic agents, with several emerging research avenues pointing towards a promising future in medicinal chemistry. Its utility extends beyond a simple synthetic intermediate to being a core component of molecules designed to interact with specific biological targets.

One of the most significant emerging applications is in the field of oncology. Recent studies have demonstrated the use of this compound in the synthesis of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi-res.com EGFR is a key target in cancer therapy, and its mutations are associated with various malignancies. nih.gov Pyrimidine (B1678525) derivatives synthesized from this acid have shown promise as fourth-generation EGFR-TKIs (Tyrosine Kinase Inhibitors), which are being developed to overcome resistance to existing treatments. nih.gov The morpholine moiety in these compounds often contributes to improved pharmacokinetic properties, making them more effective drug candidates. nih.govnih.gov

Another exciting area of research involves the development of prodrugs for cancer therapy. A recent study detailed the use of this compound in the creation of prodrugs for tubulin polymerization inhibitors. acs.org Tubulin is a critical component of the cellular cytoskeleton and a well-established target for anticancer drugs. The prodrug strategy aims to improve the safety and targeted delivery of these potent cytotoxic agents. In this approach, the this compound core is part of a larger molecule that is inactive until it reaches the target site, where it is then converted to the active drug. acs.org

The inherent structural features of this compound, namely the fluorinated phenyl ring and the morpholine group, suggest its potential for a broad range of other therapeutic applications. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds with diverse activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gove3s-conferences.org The fluorine atom can enhance biological activity through various mechanisms, including increased metabolic stability and improved binding to target proteins.

Future research is likely to explore the synthesis of new libraries of compounds derived from this compound to screen for activity against a wider array of therapeutic targets. Given the demonstrated success of morpholine-containing drugs and the strategic use of fluorine in drug design, the therapeutic horizons for derivatives of this acid are expanding. Potential future applications could include the development of new treatments for inflammatory diseases, infectious diseases, and neurological disorders, making it a compound of significant interest for further investigation.

| Therapeutic Area | Research Focus | Key Findings |

| Oncology | EGFR Inhibitors | Pyrimidine derivatives show potent inhibition of EGFR mutants, offering a strategy to overcome drug resistance. nih.gov |

| Oncology | Prodrugs of Tubulin Inhibitors | Incorporation into prodrugs improves the safety profile of potent anticancer agents. acs.org |

| Antiviral | RSV Inhibitors | Used as a building block for benzodiazepine derivatives with activity against respiratory syncytial virus. google.com |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Fluoro-2-morpholinobenzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, describes a related synthesis route using morpholine, Zn(OAc)₂·2H₂O as a catalyst, and chloroform as a solvent. Adjusting stoichiometric ratios (e.g., morpholine equivalents), reaction time (e.g., 12 hours at room temperature), and purification methods (e.g., repeated extraction with methylene chloride) can enhance yield. Crude product purity may be improved via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly , , and ) are critical for structural confirmation. Infrared (IR) spectroscopy can identify functional groups like carboxylic acids and morpholine rings. For purity assessment, HPLC with UV detection or GC-MS is recommended, as demonstrated for structurally similar fluorinated benzoic acids in and .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) should be tested empirically. Stability studies under varying pH, temperature, and light exposure are essential. highlights that fluorinated benzoic acid derivatives degrade when exposed to air or improper storage; thus, inert atmospheres (N₂ or Ar) and desiccants are advised for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for target-specific applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can predict binding affinities to biological targets (e.g., enzymes like autotaxin, as in ). QSAR models should incorporate electronic effects of fluorine substituents and steric contributions from the morpholine ring to prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer : Reproducibility requires standardized assays (e.g., enzyme inhibition assays with controls for pH and co-solvents). Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays). ’s use of trifluorophenyl benzamide derivatives demonstrates the need to correlate in vitro activity with in vivo pharmacokinetic profiling .

Q. How to investigate degradation pathways of this compound under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂). Analyze degradation products via LC-MS/MS and compare with known pathways for fluorinated aromatics (e.g., defluorination or morpholine ring oxidation, as suggested in ). Kinetic modeling can extrapolate shelf-life .

Q. What are the challenges in designing structure-activity relationship (SAR) studies for morpholine-containing fluorinated compounds?

- Methodological Answer : Key challenges include isolating the effects of fluorine’s electronegativity vs. morpholine’s conformational flexibility. Use regioselective substitution (e.g., para-fluoro vs. ortho-fluoro analogs in ) and compare with non-morpholine controls. Synchrotron XRD or cryo-EM may elucidate target binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.